Unii-D3avu4kbm0

Description

Structure

3D Structure

Properties

IUPAC Name |

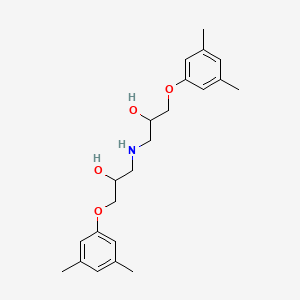

1-(3,5-dimethylphenoxy)-3-[[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amino]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-15-5-16(2)8-21(7-15)26-13-19(24)11-23-12-20(25)14-27-22-9-17(3)6-18(4)10-22/h5-10,19-20,23-25H,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWKNJWBRBAQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(CNCC(COC2=CC(=CC(=C2)C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805972-34-3 | |

| Record name | Metaxalone dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805972343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIS(2-HYDROXY-3-(3,5-DIMETHYLPHENOXY)PROPYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3AVU4KBM0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Unii D3avu4kbm0 and Its Analogs

De Novo Chemical Synthesis of Unii-D3avu4kbm0

The complete synthesis of complex natural products like Ganoderic acid A from simple starting materials, known as de novo synthesis, is a significant challenge in organic chemistry due to the molecule's intricate, highly oxidized, and stereochemically complex lanostane-type structure. nih.govasm.org Researchers often turn to biosynthetic approaches in heterologous hosts, which mimic the natural production pathway, to overcome these difficulties.

Strategic Retrosynthetic Design for this compound Precursors

The natural biosynthetic pathway for ganoderic acids serves as the primary blueprint for their synthesis. This pathway, known as the mevalonate (B85504) (MVA) pathway, begins with the simple precursor acetyl-CoA. asm.orgnih.govmdpi.com Key steps involve the sequential conversion of precursors to farnesyl diphosphate (B83284) (FPP), which is then transformed into squalene (B77637), 2,3-oxidosqualene, and ultimately the crucial tetracyclic triterpenoid (B12794562) intermediate, lanosterol (B1674476). asm.orgnih.gov Lanosterol is the direct precursor to a wide variety of ganoderic acids, formed through a series of subsequent oxidation, reduction, and acylation reactions. asm.org

Genetic and metabolic engineering strategies often target this pathway to increase the supply of precursors. For instance, overexpressing an N-terminally truncated 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase (tHMGR) gene in G. lucidum has been shown to increase the accumulation of both squalene and lanosterol, leading to enhanced ganoderic acid production. nih.gov

Development of Novel Reaction Sequences for this compound Construction

Given the immense difficulty of direct chemical synthesis, significant research has focused on developing novel reaction sequences within engineered microorganisms. nih.gov The brewer's yeast, Saccharomyces cerevisiae, is a favored heterologous host because it naturally produces the precursor lanosterol via the MVA pathway. sjtu.edu.cn

By introducing and expressing specific genes from G. lucidum into yeast, scientists can construct pathways to produce specific ganoderic acids. A key breakthrough was the functional characterization of cytochrome P450 (CYP) enzymes responsible for the post-modification of lanosterol. For example, expressing the gene for CYP5150L8 in S. cerevisiae was found to produce an antitumor ganoderic acid, 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). sjtu.edu.cn Further research identified another P450 enzyme, CYP5139G1, which performs C-28 oxidation on HLDOA, resulting in a new ganoderic acid, 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA). nih.gov This strategy of screening and expressing key enzymes allows for the stepwise construction of complex ganoderic acid structures that would be arduous to achieve through traditional chemistry. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Ganoderic Acid Biosynthesis

| Enzyme | Source Organism | Function | Product(s) | Reference |

|---|---|---|---|---|

| CYP5150L8 | Ganoderma lucidum | Catalyzes three-step oxidation of lanosterol at C-26. | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | sjtu.edu.cn |

| CYP5139G1 | Ganoderma lucidum | Performs C-28 oxidation of HLDOA. | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | nih.gov |

| CYP512W2 | Ganoderma lucidum | Promiscuous enzyme involved in the biosynthesis of type II GAs. | Ganoderic acid Y (GA-Y), Ganodermic acid Jb (GA-Jb) | nih.gov |

Chemo-, Regio-, and Stereoselective Control in this compound Formation

Achieving precise control over the chemical, regional, and stereochemical aspects of synthesis is paramount for producing biologically active ganoderic acids. The use of enzymes, either in vivo or in vitro, provides an elegant solution to this challenge.

Enzymatic Selectivity : Cytochrome P450 enzymes exhibit remarkable selectivity. In vitro enzymatic experiments confirmed that CYP5150L8 specifically catalyzes a three-step biotransformation of the lanosterol side chain at the C-26 position to synthesize HLDOA. sjtu.edu.cn Similarly, the enzyme LovA, a P450 monooxygenase, has been shown to perform regio- and stereo-specific hydroxylation in related biosynthetic pathways. researchgate.net

Chemical Methods : While biosynthesis is powerful, traditional chemical methods are also used to achieve specific modifications, particularly on the side chain of the lanosterol skeleton. A convenient method for introducing keto and carboxyl groups to create a ganoderic acid analog involves the use of hydroboration and allylboration as key reactions for functionalization. tandfonline.com

Stereoselective Reactions : For the semisynthesis of complex analogs like ganodermanontriol, key steps include the stereoselective and chemoselective reconstruction of a trisubstituted alkene using phosphonate (B1237965) reactions. researchgate.net This highlights how a combination of chemical and enzymatic steps can be used to control the intricate stereochemistry of the final product.

Semisynthetic Approaches and Chemical Modification of this compound

Semisynthesis, which involves the chemical or biological modification of a readily available natural product, is a powerful strategy for producing novel analogs. Starting with Ganoderic Acid A (GAA) or its precursors, researchers can generate a diverse library of derivatives to probe biological activity. mdpi.comnottingham.ac.uk

Biocatalytic Transformations in this compound Derivatization

Biocatalysis utilizes whole microorganisms or isolated enzymes to perform specific chemical transformations on a substrate. This approach offers mild reaction conditions and high selectivity.

Microbial Biotransformation : Soil-isolated microbes have been screened for their ability to modify GAA. One study identified a Streptomyces sp. strain capable of biotransforming GAA into a new derivative, 3-O-acetyl GAA, through an acetylation reaction. mdpi.com This was the first report of a bacterium performing this novel transformation on a Ganoderma triterpenoid. mdpi.com

Enzymatic Glycosylation : Glycosylation, the attachment of sugar moieties, can significantly alter the properties of a molecule. The glycosyltransferase BtGT_16345 from Bacillus thuringiensis has been used to convert GAA into its 15-O-β-glucopyranoside (GAA-15-G). cnu.edu.tw Another glycosyltransferase from Bacillus subtilis, BsGT110, was found to glycosylate the carboxyl group at the C-26 position, creating GAA-26-O-β-glucoside. researchgate.net Such triterpenoid glycosides, also known as saponins, are rarely found in nature. cnu.edu.tw

Chemoenzymatic Pathways for Tailored this compound Analogs

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions and biocatalysis to create efficient and versatile synthetic routes. nih.gov

One-Pot Cascade Reactions : A powerful example is the one-pot, bi-enzymatic cascade synthesis of novel ganoderic acid saponins. In this process, GAA is first converted to GAA-15-G by the glycosyltransferase BtGT_16345. Subsequently, a cyclodextrin (B1172386) glucanotransferase is added to the same pot, which further elongates the sugar chain, producing a series of GAA glucosides (GAA-G2, GAA-G3, GAA-G4). cnu.edu.tw This chemoenzymatic pathway not only creates novel compounds but can also dramatically improve properties like aqueous solubility; the major product, GAA-G2, showed over 4554-fold higher solubility than the parent GAA. cnu.edu.tw

Table 2: Chemoenzymatic Synthesis of Ganoderic Acid A (GAA) Glucosides

| Step | Enzyme | Substrate | Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| 1 | Glycosyltransferase (BtGT_16345) | Ganoderic Acid A (GAA) | GAA-15-O-β-glucopyranoside (GAA-15-G) | Initial glycosylation at the 15-O position. | cnu.edu.tw |

| 2 | Cyclodextrin glucanotransferase (Toruzyme®) | GAA-15-G | GAA-G2, GAA-G3, GAA-G4 | Sequential addition of glucose units, significantly improving solubility. | cnu.edu.tw |

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies : To investigate how different functional groups affect biological activity, series of derivatives can be synthesized chemically. In one study, the carboxyl group of GAA was modified to create a library of amide derivatives. mdpi.com Using standard coupling reagents (TBTU, DIPEA) and various amines, researchers synthesized analogs such as (n-hexyl)-amide and (4-chlorobenzyl)-amide derivatives, which were then evaluated for their anti-tumor properties. mdpi.com This approach is crucial for identifying the key structural features necessary for the desired biological effect and for developing more potent drug candidates. mdpi.comnih.gov

Sustainable Synthesis Principles Applied to Vonoprazan Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. yale.eduacs.org A high atom economy indicates that fewer atoms are wasted in the form of byproducts, leading to less waste and a more efficient process. In the context of Vonoprazan synthesis, various routes have been developed, with newer methods showing significant improvements in efficiency and economy.

Some earlier synthetic strategies have been noted for having poor atom economy. google.com For instance, routes that involve the introduction of bromine followed by a reaction with methylamine (B109427) can introduce compounds with genotoxicity concerns and generate significant waste streams, thus having a low atom economy. google.com

Table 1: Illustrative Comparison of Reaction Types by Atom Economy This table provides a conceptual illustration of how different reaction types, which may be part of a larger synthesis like that of Vonoprazan, vary in their theoretical atom economy.

| Reaction Type | Generic Equation | Atoms in Desired Product | Wasted Atoms (Byproduct) | Theoretical Atom Economy |

|---|---|---|---|---|

| Addition/Cyclization | A + B → C | All atoms from A and B | None | 100% |

| Substitution | A-B + C → A-C + B | Atoms from A and C | All atoms from B | <100% |

| Elimination | A-B → A + B | Atoms from A | All atoms from B | <100% |

In the synthesis of Vonoprazan, various organic solvents are commonly employed, including toluene, tetrahydrofuran, acetonitrile (B52724), and dichloromethane. google.comgoogle.com While effective, these are conventional organic solvents that carry environmental and health concerns.

Table 2: Comparison of Solvents Used in Vonoprazan Synthesis This table compares conventional solvents with greener alternatives that have been implemented or could be considered for steps in the synthesis of Vonoprazan.

| Synthetic Step/Process | Conventional Solvent | Green Alternative | Environmental & Process Benefits of Green Alternative | Reference |

|---|---|---|---|---|

| Aminolysis/Amine Introduction | Tetrahydrofuran, Methanol (B129727) | Water | Avoids toxic/harmful organic solvents; non-flammable; low cost; improved safety by avoiding methylamine gas. | google.com |

| Condensation/Cyclization | Toluene | Ethanol (B145695), Acetonitrile | Toluene is a volatile organic compound (VOC); ethanol is bio-based and has lower toxicity. Acetonitrile is also common but efforts are made to reduce its use. | google.comakjournals.com |

| Salt Formation/Purification | Ethyl Acetate, Methanol | Ethanol, Water | Ethanol is a less toxic solvent than many alternatives. Water is the greenest solvent where applicable. These are used in various purification and salt formation steps. | patsnap.commdpi.com |

| Reduction | Methanol | Methanol (stabilized) | While methanol is used, methods to stabilize reagents like NaBH₄ in methanol prevent solvent-induced hydride loss, making the process more efficient and reducing waste. | researchgate.net |

Structural Biology Investigations of Unii D3avu4kbm0 Interactions with Biomacromolecules

High-Resolution Structure Determination of Vorapaxar-Biomolecular Complexes

High-resolution structural studies have been pivotal in understanding the molecular basis of Vorapaxar's interaction with its primary biological target, the Protease-Activated Receptor 1 (PAR1). These studies provide an atomic-level view of the binding interface, revealing the specific interactions that govern recognition and affinity.

Macromolecular Crystallography for Crystalline Vorapaxar (B1682261) Complexes

Macromolecular X-ray crystallography has successfully been employed to determine the three-dimensional structure of Vorapaxar in complex with human PAR1. A notable achievement in this area is the 2.2 Å resolution crystal structure of the Vorapaxar-PAR1 complex (PDB ID: 3VW7). researchgate.netnih.gov This high-resolution structure reveals that Vorapaxar binds to a pocket within the transmembrane (TM) helices of the receptor, near the extracellular surface. nih.govashpublications.org

The binding pocket is described as superficial yet not extensively exposed to the aqueous solvent. researchgate.netnih.gov The structure shows that extracellular loop 2 (ECL2) of PAR1 partially covers Vorapaxar, raising questions about the mechanism of its entry into this occluded site. ashpublications.org The detailed interactions observed in the crystal structure explain the high selectivity of Vorapaxar for PAR1. nih.gov Interestingly, a significant kink in TM helix 5 observed in the Vorapaxar-bound structure is absent in complexes with other antagonists, highlighting the unique conformational changes induced by Vorapaxar binding. researchgate.net This structural information is crucial for the rational design of improved PAR1 antagonists. researchgate.netnih.gov

Cryo-Electron Microscopy (Cryo-EM) for Large-Scale Vorapaxar Assemblies

While X-ray crystallography provides high-resolution snapshots of stable complexes, cryo-electron microscopy (cryo-EM) is instrumental in studying larger, more dynamic assemblies in near-native states. Although a specific cryo-EM structure of a Vorapaxar-PAR1 complex has not been highlighted, cryo-EM has been used to solve structures of PAR1 in complex with G-proteins. These structures, when compared to the Vorapaxar-bound crystal structure, offer insights into the conformational changes PAR1 undergoes during its activation cycle. The Vorapaxar-bound structure serves as a critical inactive-state reference, helping to delineate the structural rearrangements required for receptor activation and G-protein coupling.

Solution-State Structural and Dynamic Characterization of Vorapaxar Interactions

Investigating the interaction of Vorapaxar with its target in solution provides complementary information to solid-state crystal structures, offering insights into the dynamic nature of the complex and conformational changes that occur in a more physiological environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Vorapaxar Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. While specific NMR studies detailing the direct binding of Vorapaxar to PAR1 are not extensively published, the principles of NMR can be applied to understand this interaction. For instance, the solution structure of a pepducin derived from PAR1, which also modulates its activity, has been determined by NMR, revealing a well-defined α-helical structure. ahajournals.org Techniques such as saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) could be theoretically employed to map the binding epitope of Vorapaxar on PAR1 and to characterize the kinetics and dynamics of the interaction in a solution or membrane-mimetic environment.

Biophysical Elucidation of Vorapaxar Affinity and Kinetics

The biophysical characterization of Vorapaxar's interaction with PAR1 has provided quantitative data on its binding affinity and kinetics, which are crucial for understanding its pharmacological profile.

Vorapaxar is a potent and selective antagonist of PAR1. nih.govacc.org Radioligand binding assays have demonstrated that it binds to PAR1 in a competitive, concentration-dependent, and saturable manner. nih.gov The binding is characterized by a high affinity, with reported inhibition constant (Ki) and dissociation constant (Kd) values in the low nanomolar range. nih.gov The binding kinetics are notably slow, with a slow off-rate, leading to a "virtually irreversible" inhibition of the receptor's function. researchgate.netashpublications.orgnih.gov This slow dissociation is a key feature of its mechanism of action. nih.gov

Functional assays have further quantified its inhibitory potency. Vorapaxar effectively blocks thrombin-induced and PAR1 agonist peptide (SFLLRN)-induced platelet aggregation, as well as thrombin-stimulated calcium influx. nih.gov The table below summarizes key affinity and potency values for Vorapaxar.

| Parameter | Value | Assay Condition |

| Ki | 8.1 nM | Radioligand binding assay |

| IC50 | 47 nM | Thrombin-induced platelet aggregation |

| IC50 | 25 nM | haTRAP-induced platelet aggregation |

Data compiled from published research. nih.gov

Furthermore, single-molecule force spectroscopy studies have provided a unique perspective on the energetic landscape of the Vorapaxar-PAR1 interaction. These studies have shown that vorapaxar binding increases the conformational variability and lifetime of most of the receptor's structural segments while reducing their mechanical rigidity. nih.gov This highlights how the antagonist stabilizes a conformation of the receptor that is incompatible with activation. nih.gov

Thermodynamics of UNII-D3AVU4KBM0-Biomolecule Association

A critical aspect of understanding any compound-biomolecule interaction is the study of its thermodynamics. This provides insight into the forces that drive the binding process. Key thermodynamic parameters that are typically measured include the change in Gibbs free energy (ΔG), which indicates the spontaneity of the binding, the change in enthalpy (ΔH), which reflects the heat change upon binding, and the change in entropy (ΔS), which relates to the change in disorder of the system. nih.gov Techniques such as Isothermal Titration Calorimetry (ITC) are the gold standard for directly measuring these heat changes and determining the thermodynamic profile of an interaction. researchgate.netresearchgate.net

A thorough search of scientific literature yielded no studies that have applied ITC or other biophysical techniques to determine the thermodynamic parameters for the association of this compound with any protein or other biomacromolecule. Consequently, no data on its binding affinity (Kd), stoichiometry of binding (n), or the enthalpic and entropic contributions to the binding free energy are available.

Kinetic Rate Constant Determination for this compound Binding Events

In addition to the thermodynamics, the kinetics of a binding event provides crucial information about the speed at which a compound associates with its target (the association rate constant, k_on_) and dissociates from it (the dissociation rate constant, k_off_). These kinetic parameters are often more predictive of a compound's efficacy in a biological system than binding affinity alone. technologynetworks.com Methods such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and stopped-flow analysis are commonly employed to measure these rates. enzymlogic.comparalab-bio.esmdpi.com

As with the thermodynamic data, there is no published research that has determined the kinetic rate constants for the binding of this compound to any biomolecular target. Therefore, information regarding how quickly this compound binds to and dissociates from potential biological partners is not available.

Chemical Biology of Unii D3avu4kbm0: Probing Biological Systems

Development and Application of UNII-D3AVU4KBM0-Derived Chemical Probes

To overcome the challenge of identifying the direct molecular targets of a multifunctional compound like Withaferin A, researchers have developed specialized chemical probes based on its structure. These probes are instrumental in isolating and identifying binding partners from complex biological mixtures.

Activity-based protein profiling (ABPP) utilizes reactive chemical probes to covalently label the active sites of specific enzyme families. While broad ABPP has been applied in various contexts, targeted probes derived from Withaferin A have been crucial for target discovery. A key strategy involves creating an affinity probe by attaching a tag, such as biotin (B1667282), to a part of the Withaferin A molecule that is not essential for its biological activity. nih.govuantwerpen.be

Studies have shown that the C27 hydroxyl group of Withaferin A can be modified without losing its biological function. nih.govuantwerpen.be This insight led to the synthesis of a biotinylated Withaferin A analog, which retains the ability to inhibit processes like angiogenic sprouting. nih.gov By using this affinity probe in pull-down experiments followed by mass spectrometry, researchers have successfully isolated and identified direct binding proteins. arvojournals.orgnih.gov One of the most significant targets identified through this method is the intermediate filament protein vimentin. arvojournals.orgnih.gov More recent chemical proteomics platforms have been developed to map the landscape of both covalent and non-covalent targets of Withaferin A in disease-relevant cells, such as those in triple-negative breast cancer. researchgate.net

Affinity tags, particularly biotin, have been the cornerstone of probe-based studies for Withaferin A. A biotinylated affinity analog, referred to as WFA-LC2B, was generated by attaching a biotin adduct via a 12-hydrocarbon chain linker to the C27 hydroxyl group. nih.gov This probe was shown to form protein adducts in endothelial cells, which could be competitively inhibited by unmodified Withaferin A, confirming its utility in specific target identification. nih.gov

This approach has been further refined by combining affinity pull-downs with quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture). uantwerpen.be In this method, cells are treated with a biotinylated WA probe (WABI) and control cells are treated with the unmodified compound. By comparing the proteins pulled down from 'heavy' and 'light' isotope-labeled cell lysates, researchers can distinguish between specific protein targets and non-specific background binders. uantwerpen.be This sophisticated use of affinity tags has enabled the identification of dozens of potential Withaferin A targets in a single experiment. uantwerpen.be

Table 1: Selected Protein Targets of Withaferin A Identified Using Affinity Probes

| Identified Target | Cellular Context | Method | Reference |

|---|---|---|---|

| Vimentin | Endothelial Cells | Biotinylated WFA Affinity Chromatography and LC-MS/MS | arvojournals.orgnih.gov |

| Annexin II | Cancer Cells | Biotinylated WFA Pull-down | uantwerpen.be |

| Multiple (84 specific proteins) | Multiple Myeloma Cells | SILAC-based Quantitative Chemoproteomics with Biotinylated WA | uantwerpen.be |

| β-tubulin and β-actin | Endothelial Cells | Biotinylated WFA Affinity Chromatography (Identified as co-purifying with vimentin) | nih.gov |

Modulation of Cellular Processes by this compound

Withaferin A exerts its biological effects by intervening in fundamental cellular processes, primarily through the disruption of key signal transduction pathways and protein-protein interactions.

Withaferin A is known to modulate a wide array of signaling cascades that are often dysregulated in disease states. frontiersin.orgmdpi.com Its ability to simultaneously target multiple pathways contributes to its broad spectrum of activity. uantwerpen.bersc.org

Key pathways affected include:

NF-κB Signaling: Withaferin A prevents the activation of the transcription factor NF-κB by inhibiting the kinase activity of IκB kinase β (IKKβ). tocris.com This blockade has been observed in multiple cell types, including human breast cancer cells. frontiersin.org

JAK/STAT Signaling: The compound inhibits both constitutive and interleukin-6 (IL-6)-inducible activation of Signal Transducer and Activator of Transcription 3 (STAT3). frontiersin.orgoup.com This is achieved by reducing the phosphorylation of STAT3 and its upstream kinase, JAK2. oup.comnih.gov The inhibition of STAT3, a critical oncogenic transcription factor, leads to the downregulation of its target genes involved in cell survival, such as Bcl-2 and survivin. frontiersin.orgnih.gov

PI3K/Akt Signaling: In lung cancer cells, Withaferin A has been shown to suppress the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is a central node for cell growth and survival signaling. mdpi.com

Notch Signaling: Treatment with Withaferin A can inhibit Notch-1 signaling in colon and breast cancer cells, impacting tumor progression. frontiersin.orgmdpi.com

Cellular Stress Responses: Withaferin A triggers proteotoxic stress and activates the Unfolded Protein Response (UPR). mdpi.com It also interacts with Keap1, leading to the activation of the NRF2-mediated antioxidant response pathway. rsc.orguantwerpen.be However, it can also inhibit these protective mechanisms, pushing stressed cancer cells toward apoptosis. mdpi.comrsc.org

Table 2: Overview of Signal Transduction Pathways Modulated by Withaferin A

| Pathway | Key Protein(s) Targeted | Effect of Withaferin A | Reference |

|---|---|---|---|

| NF-κB | IKKβ | Inhibition of kinase activity, preventing NF-κB activation | tocris.com |

| JAK/STAT | JAK2, STAT3 | Inhibition of phosphorylation and activation | oup.comnih.gov |

| PI3K/Akt | Akt | Suppression of pathway activity | mdpi.com |

| Notch | Notch-1 | Inhibition of signaling | frontiersin.org |

| NRF2 Oxidative Stress Response | Keap1 | Inhibition of Keap1, leading to NRF2 stabilization and activation | rsc.orguantwerpen.be |

The mechanism of Withaferin A often involves the direct binding to protein targets, which in turn disrupts their ability to interact with other proteins, leading to a breakdown of cellular architecture and function.

Vimentin Network Disruption: A primary example is the interaction with vimentin. Withaferin A covalently modifies a cysteine residue in vimentin, causing the protein filaments to aggregate into perinuclear bundles. arvojournals.orgnih.gov This aggregation disrupts the normal cytoskeletal structure and leads to the co-localization and perturbation of F-actin networks, ultimately inducing apoptosis. arvojournals.orgnih.gov This effect is not limited to vimentin, as the compound also alters the organization of other intermediate filaments like peripherin and keratin. caymanchem.complos.org

Annexin II and Actin Interaction: In cancer cells, Withaferin A has been found to bind directly to Annexin II. uantwerpen.be This interaction disrupts the association between Annexin II and F-actin, leading to actin aggregation and a subsequent reduction in cancer cell invasiveness. uantwerpen.be

NEMO Reorganization: In the context of NF-κB signaling, Withaferin A has been reported to disrupt the ubiquitin-based reorganization of the regulatory protein NEMO (NF-κB essential modulator), which is a critical step for the activation of the IKK complex. uantwerpen.be

Omics-Based Approaches to this compound Biological Effects

To capture a global view of the cellular response to Withaferin A, researchers have employed various "omics" technologies, including proteomics, transcriptomics, and metabolomics. These approaches provide an unbiased, system-wide perspective on the compound's biological impact. nih.gov

Proteomics: Quantitative proteomics has been a powerful tool for characterizing the effects of Withaferin A.

Target and Pathway Identification: Studies using SILAC-based quantitative proteomics in multiple myeloma and prostate cancer cells have identified hundreds of proteins whose expression levels change upon treatment. uantwerpen.beresearchgate.net In prostate cancer cells, short-term treatment reduced the expression of proteins involved in cell growth, while longer treatment enhanced the expression of proteins involved in stress response pathways, such as G3BP1. researchgate.net

Mechanism of Action: Proteomic analysis in multiple myeloma cells revealed that Withaferin A simultaneously targets multiple cellular stress response pathways, including proteasome degradation and autophagy. uantwerpen.benih.gov It was shown to inhibit the chymotrypsin-like activity of the proteasome, leading to an accumulation of ubiquitinated proteins. uantwerpen.be

Transcriptomics: RNA sequencing (RNA-seq) has provided deep insights into how Withaferin A alters gene expression to exert its effects.

Metabolic Reprogramming: An RNA-seq analysis in a human prostate cancer cell line revealed that the most significantly enriched genes affected by Withaferin A were associated with metabolism. nih.gov

Cell-Type Specific Effects: A comparative transcriptome analysis in two different types of breast cancer cells (MCF-7 and MDA-MB-231) showed that Withaferin A targets processes related to cell death, cell cycle, and proliferation. plos.org In the more invasive MDA-MB-231 cells, it specifically decreased the gene expression of molecules involved in invasion and metastasis, such as uPA (PLAT) and various integrins, while increasing the expression of the metastasis suppressor gene BRMS1. plos.org

Biosynthetic Pathways: Transcriptome analysis of the source plant, Withania somnifera, has been used to identify the putative genes and enzymes, such as those from the CYP450 family, involved in the biosynthesis of Withaferin A itself. plos.orgnih.gov

Metabolomics: Metabolomic profiling measures the global changes in small-molecule metabolites following treatment, offering a functional readout of cellular activity.

Energy Metabolism: A study combining metabolomics and proteomics in a mouse model showed that Withaferin A administration was associated with a significant decrease in glucose utilization, glycolysis, and TCA cycle activity. aacrjournals.org This was corroborated by proteomic data showing the downregulation of key glycolytic enzymes. aacrjournals.org

Gut-Brain Axis: In a mouse model of Parkinson's disease, a multi-omics approach integrating 16S rRNA sequencing with fecal and brain spatial metabolomics found that Withaferin A modulated the gut microbiota and regulated sphingolipid metabolism pathways in the brain. nih.gov

Table 3: Summary of Omics-Based Findings for Withaferin A

| Omics Approach | Model System | Key Findings | Reference |

|---|---|---|---|

| Proteomics (SILAC) | Prostate Cancer Cells | Upregulation of stress-response proteins (e.g., G3BP1); Downregulation of cell growth proteins. | researchgate.net |

| Chemoproteomics | Multiple Myeloma Cells | Identified simultaneous targeting of proteasome, autophagy, and unfolded protein response pathways. | uantwerpen.benih.gov |

| Transcriptomics (RNA-seq) | Prostate Cancer Cells | Identified metabolism as the most significantly enriched pathway affected by gene expression changes. | nih.gov |

| Transcriptomics (Pathway-based) | Breast Cancer Cells | Decreased expression of genes related to invasion and metastasis (uPA, ADAM8, Integrins). | plos.org |

| Metabolomics | Mouse Mammary Tumor Tissue | Decreased glucose utilization, glycolysis, and TCA cycle activity. | aacrjournals.org |

| Multi-omics (Metabolomics, 16S rRNA seq) | Mouse Model of Parkinson's Disease | Modulation of gut microbiota and regulation of sphingolipid signaling pathways in the brain. | nih.gov |

Following a comprehensive search of scientific and chemical databases, the substance identified by the Unique Ingredient Identifier (UNII) D3AVU4KBM0 is Metaxalone (B1676338) Related Compound C , with the systematic name Bis(2-hydroxy-3-(3,5-dimethylphenoxy)propyl)amine ncats.io.

A thorough review of publicly available scientific literature was conducted to find research pertaining to the chemical biology of this specific compound. The search focused on the areas outlined in the user's request: proteomic profiling, metabolomic analysis, and the use of advanced imaging techniques for spatiotemporal analysis.

Despite an extensive search, no published studies, research findings, or data tables corresponding to the following topics for this compound could be located:

Proteomic profiling of biological systems treated with the compound.

Metabolomic analysis of metabolic shifts mediated by the compound.

Advanced imaging techniques for the spatiotemporal analysis of the compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings, as this information does not appear to be available in the public domain.

Unii D3avu4kbm0 in Biochemical Pathways and Network Analysis

Elucidation of Unii-D3avu4kbm0's Role in Core Metabolic Pathways

The metabolism of the parent compound, metaxalone (B1676338), is a hepatic process, meaning it primarily occurs in the liver. drugbank.commhmedical.com It is distributed extensively into tissues before undergoing biotransformation. fda.govnih.gov

The metabolism of metaxalone in the human body proceeds through several key pathways. researchgate.netoup.com The primary routes of biotransformation involve oxidation and conjugation. oup.comoup.com One major metabolic process is the oxidation of one of the methyl groups on the dimethylphenoxy moiety, which results in a carboxylic acid metabolite, 5-(3-methyl-5-carboxyphenoxymethyl)-2-oxazolidinone. researchgate.netnih.gov This metabolite can also be found in the urine as a glucuronide conjugate. researchgate.net

Another significant catabolic reaction is the cleavage of the ether linkage, which separates the oxazolidinone structure from the aromatic ring, yielding 3,5-dimethylphenol (B42653) and 5-hydroxymethyloxazolidinone as products. nih.gov Despite these transformations, the oxazolidinone ring itself remains intact throughout the metabolic process. nih.gov The resulting metabolites are then excreted in the urine. nih.govfda.govnih.gov

The parent compound, metaxalone, is known to interact with critical metabolic networks, primarily through its engagement with the cytochrome P450 (CYP) enzyme system. fda.govnih.govfda.gov As a substance that is both a substrate for and a modulator of these enzymes, it has the potential to influence the metabolic pathways of other compounds that are processed by the same enzymes. wikipedia.orggoogle.com This can lead to drug-drug interactions, altering the efficacy or toxicity of co-administered medications. medscape.com Furthermore, research has identified metaxalone as an inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters like serotonin. medchemexpress.comnih.gov This inhibition can revert an inflammatory phenotype in microglial cells, suggesting an interaction with neuroinflammatory pathways. medchemexpress.comnih.gov

Enzymatic Interactions and Biotransformations of this compound

The biotransformation of the parent compound, metaxalone, is heavily dependent on the activity of various enzyme systems, most notably the cytochrome P450 family.

Metaxalone is a known substrate for a wide array of hepatic cytochrome P450 enzymes. wikipedia.orggoogle.com The primary enzymes responsible for its metabolism are CYP1A2, CYP2D6, CYP2E1, and CYP3A4. fda.govfda.govdrugs.comfda.gov Other isoforms, including CYP2C8, CYP2C9, and CYP2C19, also contribute to its breakdown, although to a lesser degree. fda.govnih.govfda.govdrugs.comfda.gov Some studies specifically highlight CYP1A2 and CYP2C19 as key enzymes in its metabolic clearance. wikipedia.orggoogle.com

Table 1: Cytochrome P450 Enzymes Involved in Metaxalone Metabolism

| Enzyme Family | Specific Isoform | Role in Metabolism | Reference |

| Primary | CYP1A2 | Major | fda.govfda.govdrugs.com |

| CYP2D6 | Major | fda.govfda.govdrugs.com | |

| CYP2E1 | Major | fda.govfda.govdrugs.com | |

| CYP3A4 | Major | fda.govfda.govdrugs.com | |

| Secondary | CYP2C8 | Minor | fda.govfda.govfda.gov |

| CYP2C9 | Minor | fda.govfda.govfda.gov | |

| CYP2C19 | Minor/Major | fda.govfda.govwikipedia.orggoogle.com |

Detailed kinetic parameters such as Michaelis-Menten constants (Km) or catalytic turnover rates (kcat) for metaxalone's interaction with specific CYP enzymes are not extensively detailed in the available literature. However, pharmacokinetic studies show that its exposure, measured by peak plasma concentration (Cmax) and area under the curve (AUC), increases in a roughly proportional manner when the dose is doubled from 400 mg to 800 mg. nih.govfda.govfda.gov The terminal half-life is approximately 9 hours in a fasted state. nih.govfda.govnih.gov

Regarding its interaction with other enzymes, one in vitro study investigating the inhibition of monoamine oxidase A (MAO-A) by metaxalone utilized a four-parameter logistic regression analysis, which revealed a strong dose-response relationship for this inhibitory activity at toxic concentrations. researchgate.net

Metaxalone not only acts as a substrate but also as a modulator of several key metabolic enzymes. It has been identified as an inhibitor of a broad range of cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. wikipedia.orggoogle.com This inhibitory action means it can slow down the metabolism of other drugs that are substrates of these enzymes.

Furthermore, metaxalone also functions as an inducer for CYP1A2 and CYP3A4, meaning it can increase the activity of these enzymes over time. wikipedia.orggoogle.com In addition to its effects on the P450 system, metaxalone is recognized as an inhibitor of monoamine oxidase A (MAO-A). medchemexpress.comnih.govmedchemexpress.com This inhibition is significant as MAO-A is critical in the degradation of monoamine neurotransmitters. researchgate.net

Table 2: Modulatory Effects of Metaxalone on Metabolic Enzymes

| Enzyme | Modulatory Effect | Reference |

| CYP1A2 | Inhibitor & Inducer | wikipedia.orggoogle.com |

| CYP2B6 | Inhibitor | wikipedia.orggoogle.com |

| CYP2C9 | Inhibitor | wikipedia.orggoogle.com |

| CYP2C19 | Inhibitor | wikipedia.orggoogle.com |

| CYP2D6 | Inhibitor | wikipedia.orggoogle.com |

| CYP2E1 | Inhibitor | wikipedia.orggoogle.com |

| CYP3A4 | Inhibitor & Inducer | wikipedia.orggoogle.com |

| MAO-A | Inhibitor | medchemexpress.comnih.govmedchemexpress.com |

This compound as a Regulator or Constituent of Biosynthetic Routes

Current scientific and biochemical literature does not identify Bis(2-hydroxy-3-(3,5-dimethylphenoxy)propyl)amine (this compound) as a regulator or a natural constituent of any known biosynthetic routes. Biosynthetic pathways involve a series of enzyme-catalyzed steps to produce essential metabolites, and this compound is not documented as an intermediate or a signaling molecule in such processes.

Its association is with the synthetic drug Metaxalone. The metabolism of Metaxalone itself occurs in the liver, primarily involving the cytochrome P450 enzyme system, including CYP1A2, CYP2C19, and others. wikipedia.orgfda.govcambridge.org The parent drug is broken down into various metabolites that are then excreted, but these are products of xenobiotic metabolism rather than components of a natural biosynthetic pathway. fda.govdrugbank.com this compound is classified as "Metaxalone Related Compound C" and is available as a reference standard for analytical purposes, such as impurity profiling in pharmaceutical quality control. chembuyersguide.com

Computational Reconstruction and Modeling of this compound-Involved Biochemical Networks

There are no known instances of computational reconstruction or modeling of biochemical networks that involve this compound. This type of systems biology analysis is applied to complex networks of metabolic pathways, gene regulation, and signaling cascades that are inherent to biological organisms. These models aim to understand how endogenous molecules interact to produce the functions of a cell or organism.

Given that this compound is a synthetic compound related to a pharmaceutical drug and not a component of natural metabolism, it is not a subject for such biochemical network reconstruction. Research efforts in computational modeling focus on natural metabolites and their intricate interactions, for which this compound has no established role. While pharmacokinetic modeling may be used to study the absorption, distribution, metabolism, and excretion of its parent drug, Metaxalone, this does not extend to the large-scale biochemical network analysis of the kind applied to central metabolism. drugbank.comveeprho.com

Advanced Analytical Methodologies for Characterization and Quantification of Unii D3avu4kbm0

High-Resolution Mass Spectrometry for Unii-D3avu4kbm0 Detection and Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound, providing exceptional sensitivity and specificity. It allows for the determination of the compound's elemental composition and aids in its differentiation from structurally similar molecules.

Tandem Mass Spectrometry (MS/MS) for this compound Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used for the definitive structural confirmation of this compound. This method involves multiple stages of mass analysis, where a precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a unique spectrum of product ions. This fragmentation pattern serves as a structural fingerprint, allowing for highly confident identification.

A significant challenge in cannabinoid analysis is distinguishing this compound from its structural isomer, Δ9-tetrahydrocannabinol (Δ9-THC), as they have identical elemental compositions and produce nearly identical spectra with soft ionization techniques. acs.org To overcome this, specialized MS/MS methods have been developed. One innovative approach involves complexation with silver ions. acs.org Using electrospray ionization (ESI-MS/MS), the [Ag+CBD]⁺ complex can be differentiated from the corresponding Δ9-THC complex by its unique fragmentation pattern. acs.org Specifically, the [Ag+CBD]⁺ precursor ion generates distinct product ions at mass-to-charge ratios (m/z) of 421/423, 353/355, and 231, which are not observed in the spectrum for Δ9-THC. acs.org This method allows for the unambiguous identification of this compound even when present in mixtures with its isomer. acs.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for both identification and quantification. mdpi.comnih.govnih.gov These systems utilize scheduled multiple reaction monitoring (MRM) modes, where specific precursor-to-product ion transitions for this compound are monitored, enhancing selectivity and sensitivity. nih.gov For acidic cannabinoids, such as the precursor Cannabidiolic acid (CBDA), fragmentation often involves a characteristic loss of a water molecule, which can be monitored for analytical purposes. nih.gov

Quantitative Mass Spectrometry for this compound Abundance

Quantitative mass spectrometry, particularly LC-MS/MS, is the gold standard for determining the abundance of this compound at very low levels. mdpi.com Its high sensitivity allows for trace-level detection without extensive sample preconcentration. mdpi.com Validated methods demonstrate excellent accuracy and precision across a wide dynamic range, making them suitable for analyzing everything from raw materials to finished cosmetic and oil products. mdpi.comnih.gov

For instance, a validated LC-MS/MS method for quantifying 17 different cannabinoids, including this compound, showed a broad calibration range from 10 to 10,000 ng/mL, enabling quantification in matrix from 0.0002% to 20.0%. nih.gov Other developed methods report even lower limits of quantification (LLOQ), showcasing the technique's power. One method achieved an LLOQ of 0.4 ng/mL for this compound in oral fluid, while another reported an instrumental limit of detection of 0.22 ng/mL. mdpi.comnih.gov This level of performance is critical for ensuring products meet stringent regulatory limits.

| Method | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Source |

|---|---|---|---|---|

| LC-MS/MS | Cannabidiol | 0.4 | Up to 200 | nih.gov |

| LC-MS/MS | Cannabidiol | 0.74 (LOQ) | Wide Linearity | mdpi.com |

| LC-MS/MS | 17 Cannabinoids | N/A | 10 - 10,000 | nih.gov |

Chromatographic Separation Techniques for this compound

Chromatography is an indispensable tool for isolating this compound from the complex mixtures in which it is typically found. Both liquid and gas chromatography are widely used, each with specific applications and considerations.

Liquid Chromatography (LC) Method Development for this compound Isolation

Liquid chromatography, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), is the most common technique for the analysis and purification of this compound. nih.gov Method development is a critical process that aims to achieve optimal separation (resolution) of this compound from other related cannabinoids in the shortest possible time.

A systematic approach known as Analytical Quality by Design (AQbD) has been successfully applied to develop robust HPLC methods. nih.gov This involves identifying critical method parameters such as column temperature, mobile phase pH, and flow rate, and then exploring their effects on critical outcomes like resolution and analysis time. nih.gov

The choice of column and mobile phase is fundamental. C18 columns are very common for separating cannabinoids. nih.govrsc.orgknauer.net Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid to improve peak shape. mdpi.comnih.gov Elution can be either isocratic (constant mobile phase composition) or gradient (composition changes over time). mdpi.comrsc.org For instance, one validated RP-HPLC method uses an isocratic mobile phase of 75/25 (v/v) acetonitrile/water at a flow rate of 1.5 mL/min. nih.gov Another LC-MS/MS method employs an 80:20 (v/v) mixture of methanol and water with 0.1% formic acid. mdpi.com

| LC Column | Mobile Phase | Elution Mode | Flow Rate | Source |

|---|---|---|---|---|

| SOLAS 100 Å C18 | Acetonitrile / Water | Isocratic (75/25) | 1.5 mL/min | nih.gov |

| InfinityLab Poroshell® 120 C18 | Water / Acetonitrile | Gradient | 1.0 mL/min | rsc.org |

| Not Specified (C18) | Methanol / Water (with 0.1% Formic Acid) | Isocratic (80/20) | 0.2 mL/min | mdpi.com |

| BEH C18 | Not specified | Gradient | Not specified | nih.gov |

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas chromatography (GC) is another powerful technique for cannabinoid analysis. hst-j.orgdigitellinc.com A key consideration for GC is that the high temperatures used in the injection port cause the decarboxylation of acidic cannabinoids. azolifesciences.comthieme-connect.com For example, the naturally occurring Cannabidiolic acid (CBDA) is converted to this compound (CBD) upon heating. azolifesciences.com This means that GC analysis typically measures the total potential this compound content after decarboxylation.

To analyze the acidic and neutral forms separately and to prevent thermal degradation in the injector, a derivatization step is often required. thieme-connect.com Cannabinoids are converted into more volatile and thermally stable derivatives, commonly by reacting them with a silylating agent to form trimethylsilyl (B98337) (TMS) derivatives. thieme-connect.comnih.gov This process allows for the accurate quantification of both the original acidic and neutral compounds. thieme-connect.com In GC-MS analysis of cannabis cultivars, a specific chromatographic peak for this compound was observed at a retention time of 13.206 minutes, demonstrating the technique's separatory capability. hst-j.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the unambiguous structural elucidation and quantification of this compound. Unlike chromatographic and mass spectrometric techniques, NMR is a non-separative and non-destructive method that provides comprehensive structural information based on the magnetic properties of atomic nuclei. mdpi.com

Quantitative ¹H NMR (qNMR) has emerged as a reliable alternative to HPLC for determining the concentration of this compound. rsc.orgrsc.org The method relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to it. By comparing the integral of a specific this compound signal to that of a certified internal standard, a precise concentration can be determined. rsc.orgnih.gov

For this compound, several proton (¹H) signals are well-resolved and suitable for quantification. Key signals identified in deuterochloroform (CDCl₃) include a broad signal around 6.2 ppm, a singlet at 5.56 ppm, and multiplets at 4.52 ppm, 4.63 ppm, and 3.88 ppm. nih.gov Another study utilized the olefinic proton signal at δ = 4.65 ppm for quantification. mdpi.com The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be applied directly to complex extracts to achieve full chemical characterization. mdpi.com The development of benchtop NMR instruments is also making this powerful technique more accessible for routine testing. rsc.org

| Proton Assignment | Chemical Shift (ppm) | Description | Source |

|---|---|---|---|

| Aromatic H | ~6.2 | Broad Signal | nih.gov |

| Olefinic H | 5.56 | Singlet | nih.gov |

| H-9trans | 4.65 | Olefinic Proton | mdpi.com |

| Olefinic H | 4.63 | Multiplet | nih.gov |

| Olefinic H | 4.52 | Multiplet | nih.gov |

| CH-O | 3.88 | Multiplet | nih.gov |

Table of Compound Names

| Abbreviation | Full Name |

| This compound / CBD | Cannabidiol |

| Δ9-THC | Δ9-Tetrahydrocannabinol |

| CBDA | Cannabidiolic Acid |

| TMS | Trimethylsilyl |

| MeOH | Methanol |

| LLOQ | Lower Limit of Quantification |

| LOQ | Limit of Quantification |

| LOD | Limit of Detection |

| DNB | 1,3-Dinitrobenzene |

Multi-Dimensional NMR for this compound Structural Elucidation in Complex Mixtures

Multi-dimensional NMR techniques are indispensable for unequivocally determining the chemical structure of molecules and for identifying components within intricate mixtures without the need for extensive separation. researchgate.net For a molecule like Oxybenzone, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. These experiments provide detailed correlation maps between protons (¹H) and carbons (¹³C), which are essential for assigning the specific resonance of each atom in the molecule's structure.

In the context of complex mixtures, such as environmental samples or in the study of photopolymerization reactions where multiple benzophenone-related products may form, 2D NMR is critical. nih.govresearchgate.net It allows researchers to distinguish the signals of Oxybenzone from those of its degradation products or other related benzophenone (B1666685) derivatives that may be present. researchgate.netvu.edu.au For instance, studies on photopolymerization systems involving benzophenone have successfully used ¹H-¹³C HSQC and HMBC spectra to identify and confirm the structures of new reaction products, demonstrating the power of these techniques in complex chemical environments. researchgate.net While direct 2D NMR studies focused solely on Oxybenzone in complex mixtures are not extensively detailed in readily available literature, the principles are well-established for benzophenone derivatives, making these methods directly applicable. mdpi.comresearchgate.net

Spectroscopic and Electrochemical Techniques for Real-Time this compound Monitoring

Beyond NMR, other analytical techniques are vital for the rapid and real-time monitoring of Oxybenzone, offering complementary information and often higher throughput for routine analysis.

UV-Vis, Fluorescence, and Infrared Spectroscopy of this compound

UV-Visible (UV-Vis) Spectroscopy is fundamental to characterizing Oxybenzone, as its primary function is to absorb UV light. In solvents like cyclohexane (B81311) and methanol, Oxybenzone exhibits distinct absorption maxima. Studies have identified absorption peaks around 325 nm, 287 nm, and 243 nm. rsc.org The position and intensity of these peaks can be influenced by the solvent and the pH of the medium. researchgate.net UV-Vis spectroscopy is routinely used in conjunction with liquid chromatography (HPLC-UV) for the quantification of Oxybenzone in sunscreen products and environmental samples. researchgate.netfda.govnih.gov

Fluorescence Spectroscopy can also be employed for the analysis of Oxybenzone. While its native fluorescence may be weak, complexation with other molecules, such as cyclodextrins or metal ions, can alter its photophysical properties, including fluorescence, providing a means for its detection. nih.gov Research has shown that methods like first derivative synchronous fluorescence can be used to determine the concentration of various UV filters in mixtures. researchgate.net

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides structural information by identifying the characteristic vibrational frequencies of a molecule's functional groups. The IR spectrum of Oxybenzone shows a prominent peak corresponding to the carbonyl (C=O) group stretching vibration. researchgate.net It also reveals vibrations associated with the hydroxyl (-OH) group and the aromatic rings. rsc.org This technique is useful for confirming the identity of Oxybenzone and studying its interactions with other molecules, such as its binding with metal cations or inclusion in carrier particles, by observing shifts in these characteristic peaks. researchgate.netrsc.org

Table 2: Spectroscopic Properties of Oxybenzone (this compound)

| Technique | Key Feature | Wavelength/Wavenumber | Solvent/Medium | Reference |

|---|---|---|---|---|

| UV-Vis Absorption | π → π* transitions | ca. 287 nm, 325 nm | Cyclohexane, Methanol | rsc.org |

| UV-Vis Absorption | Broad absorption bands | UVA, UVB, UVC regions | Solution | rsc.org |

| Infrared (IR) Absorption | Carbonyl (C=O) stretch | ~1720 cm⁻¹ | Solid state | researchgate.net |

| Infrared (IR) Absorption | Hydroxyl (O-H) stretch | Broad band, involved in H-bonding | Solid state | rsc.org |

| Fluorescence | Emission after excitation | Dependent on complexation | Aqueous solution | nih.gov |

Development of this compound-Specific Electrochemical Sensors

Electrochemical sensors offer a promising avenue for the rapid, cost-effective, and portable detection of environmental contaminants like Oxybenzone. nih.govresearchgate.netpreprints.org These sensors work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially modified electrode surface. rsc.org

The development of sensors for Oxybenzone often involves modifying a working electrode, such as a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE), with materials that enhance sensitivity and selectivity. nih.govresearchgate.net While research into sensors specifically for Oxybenzone is an emerging field, methods have been developed for the simultaneous detection of Oxybenzone and other UV filters. For instance, an SPCE-based sensor was reported to detect Oxybenzone with a limit of detection of 1.9 µmol·L⁻¹. nih.gov Other approaches include the development of whole-cell biosensors designed to detect Oxybenzone concentrations in water samples, with sensitivities in the parts-per-billion (ppb) range. igem.org These biosensors can be integrated into cartridge-based devices for field-ready environmental monitoring. igem.org The ongoing innovation in materials science and biotechnology is expected to lead to even more sensitive and selective electrochemical sensors for real-time Oxybenzone monitoring in diverse environmental matrices. rsc.org

Table of Compound Names

| UNII | Common Name |

| D3avu4kbm0 | Oxybenzone |

| N/A | Benzophenone |

Computational and Theoretical Chemistry Applied to Unii D3avu4kbm0

Molecular Modeling and Simulation of N,N-Dimethylformamide Behavior

Molecular modeling and simulation techniques are instrumental in elucidating the dynamic behavior of DMF in various chemical and biological contexts. These methods allow for the detailed examination of intermolecular forces and conformational changes over time.

Molecular dynamics (MD) simulations have been extensively used to study DMF's role as a solvent. These simulations model the movement of atoms and molecules over time based on classical mechanics, providing a detailed picture of solvation shells and dynamic interactions.

Studies have focused on the solvation of various ions in DMF. For instance, MD simulations of Na+ and K+ ions in liquid DMF at different temperatures (233 K, 298 K, and 318 K) have been performed to analyze the structure of the ion solvation shells. By calculating radial distribution functions and coordination numbers, researchers have characterized the arrangement of DMF molecules around these cations. These simulations often rely on model potentials for ion-DMF interactions that are derived from quantum-mechanical calculations.

The solvation dynamics of DMF have also been investigated in more complex environments like reverse micelles. The dynamics in these nanocavities are significantly slower—by more than 100 times—than in the pure solvent. The solvation time constants for DMF in Aerosol OT (AOT) reverse micelles show a slight dependence on the molar ratio of the solvent to the surfactant. nih.gov

In biomolecular contexts, MD simulations are crucial for understanding how a solvent like DMF interacts with biological macromolecules such as proteins. nih.gov While high concentrations of DMF can denature proteins, its use as a co-solvent is common in experimental and computational studies. rsc.org Simulations in crowded cellular environments, which include a high concentration of macromolecules, highlight the importance of solvent behavior on protein folding, stability, and function. acs.orgnih.gov These simulations help to model how the presence of solvents and other molecules affects biomolecular diffusion and the formation of functional complexes. researchgate.net

Table 1: Selected Solvation Time Constants for N,N-Dimethylformamide (DMF)

| System | Time Constant (ps) | Reference |

|---|---|---|

| Pure DMF (Diffusive) | 1.7 | nih.gov |

| Pure DMF (Diffusive) | 29.1 | nih.gov |

| DMF in AOT Reverse Micelle | > 200 (nanosecond scale) | nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com While docking is a cornerstone of drug discovery for identifying potential drug candidates, its application to N,N-Dimethylformamide as a primary ligand is not a common research focus.

A comprehensive search of scientific literature reveals that docking studies involving DMF typically use it as a solvent or a co-solvent for the actual ligand of interest, rather than as the ligand being docked into a receptor's active site. mdpi.comnih.gov For example, a compound to be tested for its binding affinity might be prepared in a DMF solution before the computational or experimental assay. nih.gov The primary role of DMF in these studies is to facilitate the dissolution and handling of other compounds. researchgate.net

Machine Learning and Artificial Intelligence for N,N-Dimethylformamide Research

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research, capable of predicting properties, optimizing processes, and discovering new materials from large datasets. While research exclusively focused on applying ML to DMF is still developing, the methodologies are highly relevant to solvent science in general.

ML models are being trained to predict the physicochemical properties of solvents and to select the optimal solvent for a given chemical reaction. researchgate.net For instance, data-driven models have achieved high accuracy (e.g., 85.1% Top-3 accuracy) in predicting the correct solvent for reactions documented in chemical patents. These tools can accelerate the development of more sustainable chemical processes by suggesting greener solvent alternatives.

A specific application combining computation and ML has been used to explore the reaction parameter space of DMF hydrolysis, a reaction relevant to its use in the synthesis of metal-organic frameworks (MOFs). A Python-based program, ChemSPX, was developed to intelligently sample the multi-dimensional parameter space (including water content, catalyst pKa, temperature, and time) to efficiently map the conditions leading to the formation of formic acid. This approach streamlines the experimental workflow by guiding researchers to the most informative experiments.

Furthermore, ML force fields (MLFFs) are being developed to improve the accuracy of molecular dynamics simulations. By training a neural network on energies and forces calculated with high-level quantum mechanics (like DFT), these force fields can run simulations with DFT-level accuracy but at a fraction of the computational cost. Such models are being applied to complex systems like ionic liquids and battery electrolytes and could be used to create highly accurate models for the simulation of DMF in various applications.

Cheminformatics and Data-Driven Discovery of Cetirizine Analogs

Cheminformatics plays a crucial role in modern drug discovery by enabling the analysis and comparison of chemical structures to identify novel compounds with desired properties. nih.govnih.gov This field combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov For a compound like Cetirizine, cheminformatics tools can be used to search for analogs—structurally similar compounds—that may possess improved efficacy or a more favorable safety profile. acs.orgresearchgate.net

The process of data-driven discovery of analogs involves several key steps:

Data Curation and Dereplication: In silico methods are used to organize and clean large databases of natural and synthetic compounds to remove duplicates and known substances. nih.govresearchgate.net

Chemical Space Analysis: Computational tools are used to visualize and navigate the vast "chemical space" to identify regions populated by compounds with properties similar to Cetirizine. nih.govresearchgate.net

Similarity and Substructure Searching: Algorithms search for molecules that share structural features or a high degree of similarity with Cetirizine.

Predictive Modeling: Machine learning models can predict the biological activities, ADME (absorption, distribution, metabolism, and excretion), and toxicity profiles of potential analogs. nih.gov

Through these methods, it is possible to identify zwitterionic analogs of Cetirizine that may also exhibit a low volume of distribution and reduced cardiotoxicity. acs.orgnih.gov The availability of large chemical databases and sophisticated computational tools accelerates the discovery of such promising new drug candidates. nih.gov

Theoretical Prediction of Cetirizine's Chemical Transformations

Theoretical chemistry provides powerful tools to predict how a molecule like Cetirizine might transform under various conditions. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the degradation pathways of Cetirizine. mdpi.com For example, DFT has been employed to study the reactions of Cetirizine with reactive species like hydroxyl (HO•), chlorine (Cl•), and chlorine monoxide (ClO•) radicals, which are important in wastewater treatment processes. mdpi.com

These theoretical studies can predict the most likely reaction pathways, such as hydrogen abstraction or addition, by calculating the energy barriers for each potential transformation. mdpi.com In the case of Cetirizine in an aqueous environment, it primarily exists in an anionic form, and DFT calculations have explored numerous potential H-abstraction and addition reaction pathways. mdpi.com

Semi-empirical methods, which are computationally less expensive than full quantum mechanical calculations, can also be used to predict molecular properties and reactivity. unirioja.es These methods have been used to calculate thermodynamic parameters like Gibbs free energy (ΔG) and enthalpy (ΔH) for antihistamines, providing insights into their stability and potential for transformation. unirioja.es

The following table presents theoretically calculated thermodynamic data for Cetirizine, offering a glimpse into its energetic properties.

| Thermodynamic Parameter | Calculated Value (kcal/mol) | Method |

| Total Energy (step 0) | 58.9 | Monte Carlo |

| Total Energy (step 500) | 108.1 | Monte Carlo |

This table is based on data from a comparative study of antihistamines. unirioja.es

These theoretical predictions are invaluable for understanding the environmental fate of Cetirizine and for designing more stable drug formulations.

Comparative Academic Investigations on Unii D3avu4kbm0

Cross-System and Cross-Organismal Comparisons of Unii-D3avu4kbm0 Biological Activities

Afuresertib exhibits a broad spectrum of biological activity by inhibiting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), a central node in a signaling pathway frequently dysregulated in cancer. patsnap.comprnewswire.com This inhibition disrupts downstream cellular processes, leading to the suppression of tumor cell proliferation and the induction of apoptosis (programmed cell death). nih.govcancer.gov The compound's activity has been evaluated in a variety of preclinical and clinical settings, revealing both common and differential effects across various cancer types and biological systems.

The inhibitory potency of Afuresertib is pronounced, with Ki (inhibition constant) values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively. medchemexpress.comselleckchem.com This potent, low-nanomolar inhibition has been observed to effectively suppress the proliferation of a wide range of cancer cell lines.

In Hematologic Malignancies: A notable sensitivity to Afuresertib has been documented in cell lines derived from various hematologic cancers. In a 3-day proliferation assay, a significant percentage of cell lines from T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL, chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) showed a median effective concentration (EC50) of less than 1 µM. nih.gov In T-ALL cell lines, Afuresertib treatment led to a dose-dependent increase in apoptosis, confirmed by the accumulation of a sub-G1 cell population and heightened activity of caspases-3 and/or -7. nih.gov Clinical studies in patients with advanced hematologic malignancies, including multiple myeloma, have demonstrated single-agent activity with a manageable safety profile. nih.gov

In Solid Tumors: The efficacy of Afuresertib extends to various solid tumors, although sensitivity can be more varied. In a broad panel of solid tumor cell lines, 21% exhibited an EC50 of less than 1 µM. selleckchem.com Specific research has highlighted its potential in several challenging cancer types:

Malignant Pleural Mesothelioma (MPM): In MPM cell lines, Afuresertib demonstrated tumor-specific suppressive effects when compared to a normal mesothelial cell line. nih.gov It induced apoptosis by increasing the levels of pro-apoptotic proteins like BIM and BAX and the activity of caspases-3 and -7. nih.gov Furthermore, it caused a strong cell cycle arrest in the G1 phase, associated with an increased expression of p21WAF1/CIP1 and decreased phosphorylation of Akt substrates such as GSK-3β and FOXO family proteins. medchemexpress.comnih.gov

Breast Cancer: For hormone receptor-positive (HR+)/HER2- breast cancer, particularly in patients who have developed resistance to standard therapies, Afuresertib has shown promise. In a phase Ib study, Afuresertib combined with fulvestrant (B1683766) resulted in a median PFS of 7.3 months, a significant improvement over the typical 3-4 months for fulvestrant alone. prnewswire.comlaekna.com The confirmed ORR was 30% in the total patient population and rose to 45.4% in patients with PIK3CA/AKT1/PTEN alterations, highlighting a potential biomarker-driven efficacy. prnewswire.comlaekna.com

Prostate Cancer: The development of Afuresertib includes its investigation for metastatic castration-resistant prostate cancer (mCRPC). Clinical trials are underway to evaluate its efficacy in this patient population, often in combination with other agents. prnewswire.com

The following interactive table summarizes the biological activity of Afuresertib across different cancer types based on clinical and preclinical data.

| Cancer Type | System/Organism | Key Biological Activities | Research Findings | Citations |

| Hematologic Malignancies | Human (Clinical/Cell Lines) | Inhibition of cell proliferation, induction of apoptosis. | High sensitivity in T-ALL, B-ALL, CLL, and NHL cell lines. Partial responses observed in multiple myeloma patients. | nih.gov |

| Malignant Pleural Mesothelioma | Human (Cell Lines) | Tumor-specific cell growth suppression, apoptosis induction, G1 cell cycle arrest. | Increased caspase activity and p21 expression. Decreased phosphorylation of Akt substrates. | medchemexpress.comnih.gov |

| Ovarian Cancer (Platinum-Resistant) | Human (Clinical Trial) | Anti-tumor efficacy in combination with chemotherapy. | Higher ORR with Afuresertib + paclitaxel (B517696) vs. paclitaxel alone. Potential PFS benefit in pAKT-positive patients. | cancernetwork.comaacrjournals.orgclinicaltrials.govclinicaltrials.gov |

| Breast Cancer (HR+/HER2-) | Human (Clinical Trial) | Overcoming endocrine therapy resistance. | Significantly increased PFS when combined with fulvestrant. Higher ORR in patients with PIK3CA/AKT1/PTEN alterations. | prnewswire.comlaekna.comlaekna.com |

| Prostate Cancer (mCRPC) | Human (Clinical Trial) | Inhibition of tumor progression. | Currently under investigation in Phase III clinical trials in combination with other therapies. | prnewswire.com |

Comparative Analysis of Synthetic Strategies for this compound and Related Compounds

The chemical structure of Afuresertib is centered on a substituted thiophene-2-carboxamide core. nih.gov Specifically, its IUPAC name is N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methyl-pyrazol-3-yl)thiophene-2-carboxamide. nih.gov This structure features a pyrazole (B372694) ring, a common and versatile scaffold in medicinal chemistry known for its ability to form key interactions with biological targets. researchgate.net

The synthesis of Afuresertib and related kinase inhibitors often involves the strategic assembly of heterocyclic building blocks. The pyrazole scaffold, in particular, has been extensively used in the development of various kinase inhibitors due to its favorable properties. researchgate.net The synthesis of Afuresertib likely involves the coupling of a pre-functionalized thiophene (B33073) carboxylic acid with a chiral aminopropanol (B1366323) derivative.

A comparative analysis with other Akt inhibitors reveals both common and distinct synthetic approaches. For instance, Uprosertib, another Akt inhibitor, shares structural similarities with Afuresertib. researchgate.net The development of both compounds originated from a lead structure, N-(2-phenylethyl)-5-pyrimidin-4-yl-thiophene-2-carboxamide. In the case of Afuresertib, the 2-aminopyrimidine (B69317) fragment of the lead compound was replaced with a substituted pyrazole to enhance its activity as an Akt1 inhibitor. researchgate.net

The general synthetic strategies for such compounds often rely on well-established organic chemistry reactions, including:

Heterocycle formation: The construction of the core pyrazole and thiophene rings.

Amide bond formation: The coupling of the thiophene carboxylic acid with the amine side chain.

Functional group interconversion: The introduction of substituents like chlorine and the fluorophenyl group.

The table below provides a comparative overview of the core scaffolds of Afuresertib and other related kinase inhibitors.

| Compound | Core Scaffold | Key Structural Features | Synthetic Approach Highlights |

| Afuresertib (this compound) | Thiophene-2-carboxamide | Substituted pyrazole ring, chiral aminopropanol side chain. | Replacement of a pyrimidine (B1678525) with a pyrazole from a lead compound to improve potency. |

| Uprosertib | Thiophene-based | Shares a common lead structure with Afuresertib. | Similar modular synthesis involving heterocyclic coupling. |

| Gefitinib | Quinazoline | Anilinoquinazoline core. | Targets the ATP-binding site of EGFR. |

| Crizotinib | Aminopyridine | Pyridine and pyrazole rings. | Targets ALK and ROS1 kinases. |

Methodological Advancements in Comparative Chemical Biology Applied to this compound Research

The study of Afuresertib and other kinase inhibitors has been significantly advanced by modern chemical biology techniques. These methods allow for a deeper understanding of a drug's mechanism of action, target engagement, and off-target effects at a systemic level.